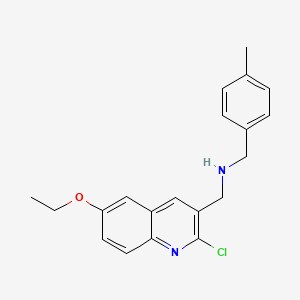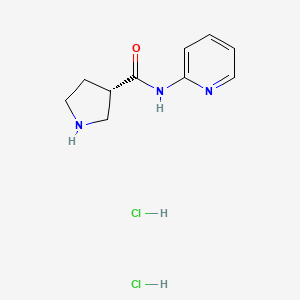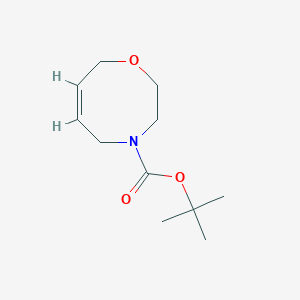
tert-Butyl (Z)-2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (Z)-2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate is a chemical compound that belongs to the class of oxazocines This compound is characterized by its unique structure, which includes a tert-butyl group and a tetrahydro-1,4-oxazocine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (Z)-2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate typically involves the reaction of tert-butyl esters with appropriate precursors under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst . The reaction conditions often include the use of solvents such as dichloromethane and the presence of anhydrous magnesium sulfate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as those employed in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (Z)-2,3,5,8-tetrahydro-4H-1,4-oxazocine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group in the compound can participate in nucleophilic substitution reactions, while the oxazocine ring can undergo oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, hydrogen peroxide, and various catalysts such as bismuth (III) oxide and copper (I) iodide . Reaction conditions often involve the use of solvents like dichloromethane and the presence of acids or bases to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives .
Applications De Recherche Scientifique
tert-Butyl (Z)-2,3,5,
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl (6Z)-2,3,5,8-tetrahydro-1,4-oxazocine-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-4-5-8-14-9-7-12/h4-5H,6-9H2,1-3H3/b5-4- |
Clé InChI |
LFCBRQVKSLENIR-PLNGDYQASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCOC/C=C\C1 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


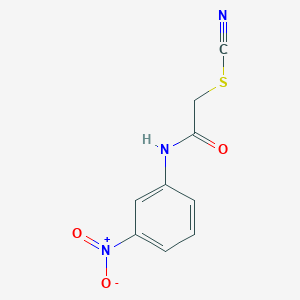
![N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12991579.png)
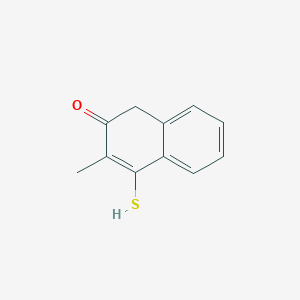
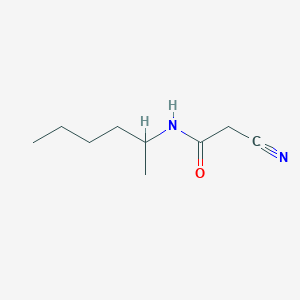
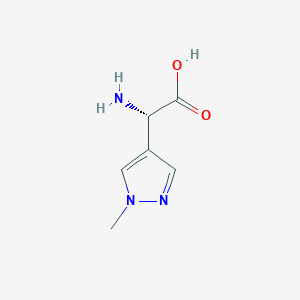
![tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12991629.png)

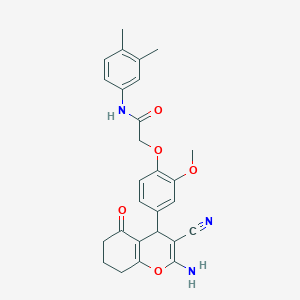
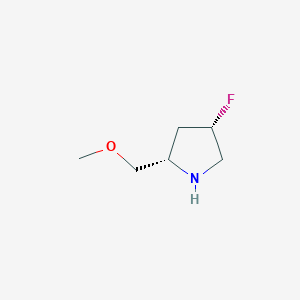

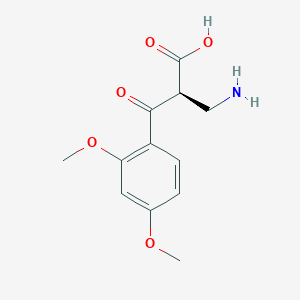
![Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
